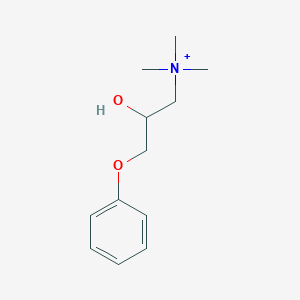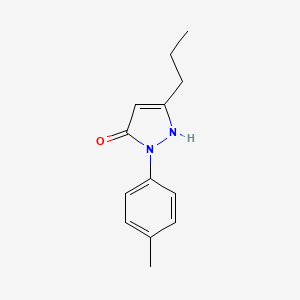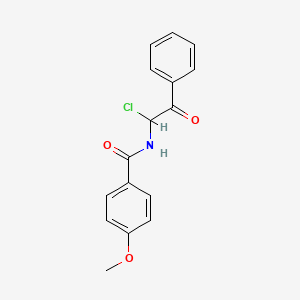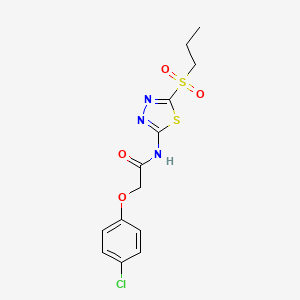![molecular formula C10H8F3N5O B15110253 1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- CAS No. 874605-70-6](/img/structure/B15110253.png)
1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of a trifluoromethoxy group attached to the phenyl ring, which is further connected to the triazine core. The compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- can be achieved through several methods. One common synthetic route involves the reaction of cyanoguanidine with aromatic aldehydes and arylamines in the presence of hydrochloric acid. This three-component condensation reaction is followed by treatment with a base, which promotes the rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the triazine ring are replaced by nucleophiles such as amines.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrogen Bonding: The compound forms hydrogen bonds, which play a significant role in its crystal structure and stability.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The compound’s structure allows it to form stable complexes with various biological molecules, which can influence cellular processes and pathways . In anticancer research, the compound’s derivatives have been shown to inhibit the proliferation of cancer cells by targeting specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- can be compared with other similar compounds in the triazine family:
1,3,5-Triazine-2,4-diamine, 6-phenyl-: This compound has a phenyl group attached to the triazine ring, similar to the trifluoromethoxyphenyl derivative.
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: These compounds have diaryl groups attached to the triazine ring and exhibit antiproliferative activity against cancer cells.
Eigenschaften
CAS-Nummer |
874605-70-6 |
|---|---|
Molekularformel |
C10H8F3N5O |
Molekulargewicht |
271.20 g/mol |
IUPAC-Name |
2-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H8F3N5O/c11-10(12,13)19-7-3-1-6(2-4-7)17-9-16-5-15-8(14)18-9/h1-5H,(H3,14,15,16,17,18) |
InChI-Schlüssel |
VQOSJNZMCDWLDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NC=NC(=N2)N)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-butyl-6-imino-11-methyl-2-oxo-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15110178.png)


![N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B15110190.png)
![N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide](/img/structure/B15110200.png)



![2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B15110235.png)
![N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B15110243.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B15110251.png)
![(5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine](/img/structure/B15110266.png)
![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15110270.png)
